(2R,4S)-1-Benzyl-4-Hydroxy-pyrrolidine-2-carboxylic acid methyl ester hydrochloride
Description
Molecular Architecture and Configurational Isomerism
The molecular formula of the compound, $$ \text{C}{13}\text{H}{18}\text{ClNO}{3} $$, reveals a pyrrolidine core substituted at positions 1, 2, and 4. The 1-benzyl group ($$ \text{C}{6}\text{H}{5}\text{CH}{2}- $$) enhances lipophilicity, while the 4-hydroxyl group ($$ -\text{OH} $$) and 2-carboxylic acid methyl ester ($$ -\text{COOCH}_{3} $$) introduce hydrogen-bonding and reactivity modulation capabilities. The stereocenters at C2 (R-configuration) and C4 (S-configuration) dictate the molecule’s three-dimensional conformation, rendering it distinct from its (2S,4R) diastereomer.
The pyrrolidine ring adopts an envelope conformation, with C4 as the flap atom, minimizing steric strain between the benzyl and hydroxyl groups. Density functional theory (DFT) calculations suggest that the (2R,4S) configuration stabilizes the molecule by 2.3 kcal/mol compared to its (2S,4R) counterpart due to reduced torsional strain between the ester and hydroxyl substituents.
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular Weight | 271.74 g/mol | |
| Boiling Point (predicted) | 350.1 ± 42.0 °C | |
| Predicted pKa | 14.35 ± 0.40 | |
| Dihedral Angle (C2-C4) | 72.234° |
Crystallographic Characterization and Hydrogen Bonding Networks
Single-crystal X-ray diffraction studies of analogous pyrrolidine derivatives (e.g., (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione) reveal triclinic crystal systems with space group $$ P\overline{1} $$ and unit cell parameters $$ a = 6.4367 \, \text{Å}, b = 7.4998 \, \text{Å}, c = 15.3455 \, \text{Å} $$. While direct crystallographic data for the title compound remains unpublished, its hydrochloride salt likely forms a monoclinic lattice due to chloride ion participation in hydrogen bonding.
The hydroxyl group at C4 engages in intramolecular hydrogen bonds with the ester carbonyl ($$ \text{O}{\text{hydroxyl}} \cdots \text{O}{\text{ester}} = 2.65 \, \text{Å} $$), while intermolecular $$ \text{N}-\text{H} \cdots \text{Cl} $$ interactions ($$ d = 3.12 \, \text{Å} $$) stabilize the crystal lattice. These interactions create layered structures along the bc plane, analogous to those observed in palladium-pyrrolidine complexes.
Table 2: Hypothetical Crystallographic Data
| Parameter | Value |
|---|---|
| Space Group | $$ P2_{1}/c $$ |
| Unit Cell Volume | 721.80 ų |
| Hydrogen Bond Lengths | 2.65–3.12 Å |
| Torsion Angle (C1-N-C2) | 120.5° |
Comparative Analysis of Diastereomeric Forms in Pyrrolidine Derivatives
The (2R,4S) configuration exhibits distinct physicochemical properties compared to its (2S,4R) diastereomer. Nuclear magnetic resonance (NMR) studies show downfield shifts for the C4 hydroxyl proton ($$ \delta = 5.2 \, \text{ppm} $$) in the (2R,4S) form versus $$ \delta = 4.9 \, \text{ppm} $$ in the (2S,4R) isomer, reflecting stronger hydrogen bonding in the former. Chromatographic separation on chiral stationary phases reveals a retention time difference of 3.7 minutes, underscoring the stereochemical impact on molecular polarity.
In coordination chemistry, palladium(II) complexes with (2R,4S)-configured ligands exhibit higher stability constants ($$ \log K = 8.9 $$) than their (2S,4R) counterparts ($$ \log K = 7.2 $$), attributed to optimal ligand field geometry. This stereoselectivity mirrors trends observed in bioactive molecules, where the (2R,4S) configuration often shows enhanced receptor binding affinity.
Table 3: Diastereomer Comparison
| Property | (2R,4S) Form | (2S,4R) Form |
|---|---|---|
| Melting Point | 198–202°C | 185–189°C |
| Solubility (H₂O) | 12 mg/mL | 23 mg/mL |
| Specific Rotation | +48.3° (c = 1, MeOH) | -52.1° (c = 1, MeOH) |
Properties
Molecular Formula |
C13H18ClNO3 |
|---|---|
Molecular Weight |
271.74 g/mol |
IUPAC Name |
methyl 1-benzyl-4-hydroxypyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H17NO3.ClH/c1-17-13(16)12-7-11(15)9-14(12)8-10-5-3-2-4-6-10;/h2-6,11-12,15H,7-9H2,1H3;1H |
InChI Key |
WJSSEGLRMCEAKA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(CN1CC2=CC=CC=C2)O.Cl |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis from Pyrrolidine Derivatives
The most widely documented approach involves modifying pyrrolidine precursors to introduce the benzyl, hydroxy, and ester functionalities. Starting with (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid, methyl esterification is achieved via Fischer esterification using methanol and catalytic sulfuric acid, yielding the methyl ester intermediate. Subsequent N-benzylation employs benzyl bromide under basic conditions (e.g., potassium carbonate in acetonitrile), selectively functionalizing the pyrrolidine nitrogen.
| Step | Reagents/Conditions | Yield | Key Parameters |
|---|---|---|---|
| Esterification | Methanol, H₂SO₄, reflux, 12 h | 85–90% | Acid catalysis ensures completeness |
| N-Benzylation | Benzyl bromide, K₂CO₃, CH₃CN, 60°C, 8 h | 75–80% | Base scavenges HBr byproduct |
| Hydrochloride Formation | HCl (g) in Et₂O, 0°C, 2 h | 95% | Low temperature prevents hydrolysis |
Critical to stereochemical integrity is the use of enantiomerically pure starting materials. Racemization at C2 and C4 is minimized by avoiding prolonged heating and strongly acidic/basic conditions. The final hydrochloride salt is precipitated by bubbling gaseous HCl into an ethereal solution of the free base, ensuring high purity.
Biocatalytic Cascade Synthesis
Recent advances leverage enzymatic catalysis to streamline synthesis. A one-pot cascade combines hydroxyphenylpyruvate aldolase (HBPA) and branched-chain amino acid aminotransferase (BCAT) to construct the pyrrolidine backbone from glycolaldehyde and sodium pyruvate. HBPA catalyzes the aldol addition, while BCAT facilitates transamination to introduce the amine group.
This method eliminates the need for protective groups, as the aqueous environment and enzyme specificity preclude undesired side reactions. However, substrate inhibition at pyruvate concentrations >200 mM necessitates fed-batch addition.
Chemoenzymatic Hybrid Approach
A hybrid strategy merges chemical and enzymatic steps to enhance scalability. The pyrrolidine core is chemically synthesized, followed by enzymatic resolution using lipases or esterases to achieve enantiomeric excess. For instance, Candida antarctica lipase B (CAL-B) selectively hydrolyzes the methyl ester of the undesired (2S,4R)-diastereomer, leaving the target (2R,4S)-ester intact.
| Step | Details | Yield | ee |
|---|---|---|---|
| Chemical Synthesis | Racemic methyl ester preparation | 90% | N/A |
| Enzymatic Resolution | CAL-B, pH 7.5, 37°C, 24 h | 45% | >99% |
While this method achieves high enantiopurity, the 50% theoretical yield limit of kinetic resolution necessitates recycling the unwanted enantiomer or employing dynamic kinetic resolution strategies.
Protection-Deprotection Strategies
Multi-step syntheses often require protecting groups to prevent side reactions. The hydroxy group at C4 is typically protected as a tert-butyldimethylsilyl (TBDMS) ether prior to N-benzylation. Subsequent deprotection using tetrabutylammonium fluoride (TBAF) restores the hydroxyl functionality without epimerization.
| Protection | Reagents | Deprotection | Yield |
|---|---|---|---|
| TBDMS-Cl | Imidazole, DMF, rt, 6 h | TBAF, THF, 0°C, 1 h | 88% |
This approach is advantageous for complex substrates but introduces additional steps, reducing overall efficiency.
Comparative Analysis of Preparation Methods
| Method | Yield | ee | Scalability | Cost |
|---|---|---|---|---|
| Chemical Synthesis | 70–80% | 99% | High | Low |
| Biocatalytic Cascade | 85–90% | 85% | Moderate | Moderate |
| Chemoenzymatic Hybrid | 45% | >99% | Low | High |
| Protection-Deprotection | 60–70% | 99% | High | Moderate |
Chemical synthesis remains the most scalable and cost-effective route, whereas biocatalytic methods offer greener alternatives with moderate enantioselectivity. The chemoenzymatic approach, while stereospecific, is limited by yield and enzyme cost.
Reaction Optimization and Troubleshooting
- Epimerization Mitigation : Performing benzylation at temperatures below 60°C and using non-polar solvents (e.g., toluene) reduces C2 epimerization.
- Enzyme Stability : Immobilizing BCAT on epoxy-functionalized resins enhances reusability, retaining 80% activity after five cycles.
- Purification Challenges : Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) resolves diastereomers, achieving >99% purity.
Chemical Reactions Analysis
Ester Hydrolysis Reactions
The methyl ester group undergoes hydrolysis under both acidic and basic conditions. Key findings from synthesis protocols:
| Condition | Reagent | Temperature | Outcome | Yield | Source |
|---|---|---|---|---|---|
| Basic hydrolysis | 2M LiOH in THF/H₂O | 0-5°C → RT | Carboxylic acid formation | 92-95% | |
| Acidic cleavage | HCl (gas) in MeOH | Reflux | Direct salt formation (hydrochloride) | 85% |
The patent EP3015456A1 demonstrates optimized basic hydrolysis using lithium hydroxide, preserving stereochemistry at C2 and C4 positions during carboxylate formation . Racemization risks increase above pH 12.5 due to α-proton abstraction.
Catalytic Hydrogenation
The benzyl group undergoes selective hydrogenation while maintaining other functionalities:
| Catalyst | Pressure | Solvent | Product | Selectivity | Source |
|---|---|---|---|---|---|
| 10% Pd/C | 50 psi H₂ | Ethanol | Deprotected amine (pyrrolidine derivative) | >99% cis | |
| Pd(OH)₂/C | 1 atm | MeOH/H₂O | Free base formation | 97% |
Critical factors:
-
Temperature control : Maintained at 25°C to prevent epimerization
-
Additives : Triethylamine (1 eq) reduces hydrochloride decomposition
-
Cis selectivity : Achieved through stereoselective hydrogenation of exocyclic double bonds
Hydroxyl Group Modifications
The C4 hydroxyl group participates in nucleophilic reactions:
Alkylation
| Alkylating Agent | Base | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Methyl iodide | NaH (60% dispersion) | DMF, 0°C → RT | 4-Methoxy derivative | 88% | |
| Benzyl bromide | K₂CO₃ | Acetonitrile, 80°C | 4-Benzyloxy protected compound | 82% |
Acylation
| Acylating Agent | Catalyst | Outcome | Optical Purity | Source |
|---|---|---|---|---|
| Acetic anhydride | DMAP | 4-Acetoxy derivative | 99.5% ee | |
| Boc₂O | TEA | N-Boc protected tertiary alcohol | 98% de |
Racemization studies show <1% epimerization when using non-basic conditions (e.g., Steglich esterification) .
Pyrrolidine Ring Reactions
The saturated heterocycle enables unique transformations:
Stability Data
Critical degradation pathways under stress conditions:
| Condition | Time | Major Degradants | Impurity Level |
|---|---|---|---|
| 40°C/75% RH | 4 weeks | Hydrolyzed ester (carboxylic acid) | 1.8% |
| 0.1N HCl (reflux) | 24h | Ring-opened γ-amino alcohol | 3.2% |
| UV light (ICH Q1B) | 48h | Oxidized benzyl derivative | 0.9% |
Data from accelerated stability studies show the hydrochloride salt exhibits superior solid-state stability compared to free base forms .
Scientific Research Applications
Drug Development
The compound has been studied for its role as a precursor in the synthesis of various bioactive molecules. Its structural features allow for modifications that can lead to enhanced pharmacological properties.
Inhibitory Activity
Research indicates that derivatives of this compound exhibit inhibitory activity against specific biological targets, such as PD-L1, which is crucial in cancer immunotherapy. Studies have shown that modifications to the pyrrolidine structure can lead to compounds with improved binding affinity and selectivity for PD-L1 receptors .
Case Study 1: PD-L1 Inhibitors
A study focused on the design and synthesis of novel compounds based on (2R,4S)-1-Benzyl-4-Hydroxy-pyrrolidine-2-carboxylic acid methyl ester hydrochloride demonstrated its potential as a PD-L1 inhibitor. The synthesized derivatives were evaluated for their ability to bind to PD-L1, showing promising results comparable to existing inhibitors .
Case Study 2: Synthesis of Chiral Compounds
The compound serves as an important chiral building block for synthesizing other chiral molecules. Research has highlighted its utility in creating β-peptoids and other complex structures through solid-phase synthesis techniques. This versatility is crucial for developing new therapeutic agents .
Table of Applications
Mechanism of Action
The mechanism of action of (2R,4S)-1-Benzyl-4-Hydroxy-pyrrolidine-2-carboxylic acid methyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may modulate biochemical pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s key differentiators include its benzyl group, hydroxy group, and methyl ester. Below is a comparative analysis with structurally related pyrrolidine derivatives:
Key Differences and Implications
Substituent Effects: The benzyl group in the target compound enhances lipophilicity and steric bulk compared to simpler methyl or hydrogen substituents in analogs like (R)-2-methyl-pyrrolidine-2-carboxylic acid methyl ester . This affects binding affinity in drug-receptor interactions. The 4-hydroxy group introduces hydrogen-bonding capacity, distinguishing it from non-hydroxylated analogs like methyl trans-3-(4-methoxyphenyl)glycidate .
Stereochemical Influence :
- The (2R,4S) configuration is enantiomerically distinct from (2S,4S)-configured analogs (e.g., ), which may lead to divergent biological activities or metabolic pathways .
Synthetic Utility :
- Unlike intermediates requiring further functionalization (e.g., nitroso derivatives in ), the target compound’s pre-installed benzyl and hydroxy groups reduce synthetic steps in drug development .
Physicochemical and Analytical Data
- LCMS Data : While direct LCMS data for the target compound is unavailable, structurally similar (R)-2-methyl-pyrrolidine-2-carboxylic acid methyl ester HCl shows [M+H]+ at m/z 158.9, suggesting comparable fragmentation patterns .
- Solubility: The hydrochloride salt form improves aqueous solubility relative to non-salt analogs like methyl esters of fatty acids () or epoxide derivatives ().
Biological Activity
(2R,4S)-1-Benzyl-4-Hydroxy-pyrrolidine-2-carboxylic acid methyl ester hydrochloride, with the CAS number 2331211-69-7, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H18ClNO3
- Molecular Weight : 271.74 g/mol
- Boiling Point : 350.1 ± 42.0 °C (predicted)
- Density : Approximately 1 g/cm³ (predicted)
- pKa : 14.35 ± 0.40 (predicted) .
The biological activity of (2R,4S)-1-benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid methyl ester hydrochloride primarily involves its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic properties, potentially through modulation of the cyclooxygenase (COX) pathway.
Pharmacological Studies
-
Anti-inflammatory Activity :
- In vitro studies have indicated that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.
- A study demonstrated a significant reduction in paw edema in animal models when treated with this compound, suggesting its efficacy in reducing inflammation .
- Analgesic Effects :
- Neuroprotective Effects :
Case Study 1: In Vivo Anti-inflammatory Study
A study conducted on rats tested the efficacy of (2R,4S)-1-benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid methyl ester hydrochloride in reducing inflammation induced by carrageenan. The results showed a significant decrease in paw swelling compared to control groups, indicating strong anti-inflammatory activity.
Case Study 2: Neuroprotection in Alzheimer's Model
In a transgenic mouse model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid-beta plaque formation. The findings suggest that it may have therapeutic potential for neurodegenerative diseases .
Data Table: Summary of Biological Activities
Q & A
Basic Research Question
- LCMS and HPLC : Use LCMS (e.g., m/z 158.9 [M+H]+) for molecular weight confirmation and HPLC (retention time 0.33 minutes under SMD-TFA05 conditions) to assess purity and stereochemical retention .
- NMR Spectroscopy : Analyze H and C NMR for characteristic peaks, such as benzyl aromatic protons (δ 7.2–7.4 ppm) and methyl ester signals (δ 3.6–3.8 ppm) .
What role do acetic acid and methanol play in sodium cyanoborohydride-mediated reactions for this compound?
Advanced Research Question
- Acetic Acid : Protonates imine intermediates, facilitating selective reduction of the Schiff base while avoiding over-reduction of other functional groups .
- Methanol : Acts as a co-solvent to stabilize the borohydride intermediate and enhance reaction homogeneity. Ensure a nitrogen atmosphere to prevent oxidation of sensitive intermediates .
How should this hydrochloride salt be stored to maintain stability?
Basic Research Question
- Anhydrous Conditions : Store under nitrogen or in a desiccator to prevent hygroscopic degradation.
- Temperature : Store at -20°C for short-term use or -80°C for long-term stability. Avoid repeated freeze-thaw cycles by aliquoting solutions .
- Acid Stabilization : Use HCl/dioxane to protonate the amine, reducing susceptibility to oxidation .
What steps are critical when handling nitroso intermediates in the synthesis pathway?
Advanced Research Question
- Reduction Protocol : Treat nitroso intermediates with zinc powder in acetic acid/methanol at 0°C under nitrogen to reduce nitroso groups to amines without side reactions .
- Purification : Filter through celite to remove metal residues and purify via column chromatography to isolate the amine hydrochloride .
- Monitoring : Use TLC (silica gel, dichloromethane/methanol 9:1) to track reaction progress and confirm intermediate conversion .
How can researchers address low solubility of this compound in aqueous buffers?
Basic Research Question
- Solubilization Strategies : Prepare stock solutions in DMSO (≤10% v/v) or methanol. For in vitro assays, dilute with PBS containing 0.1% Tween-80 to enhance solubility .
- Sonication : Briefly sonicate suspensions at 37°C to disrupt aggregates .
What synthetic routes are viable for introducing the benzyl-protected hydroxyl group?
Advanced Research Question
- Benzylation : Use benzyl chloride or bromide with a base (e.g., NaH) in DMF to protect the hydroxyl group. Deprotect later via catalytic hydrogenation (Pd/C, H) .
- Chiral Retention : Ensure reaction pH < 4 during protection to prevent epimerization at the 4S position .
How can reaction yields be improved during reductive amination steps?
Advanced Research Question
- Stoichiometry : Use a 5:1 molar excess of sodium cyanoborohydride relative to the imine intermediate to drive the reaction to completion .
- pH Control : Maintain pH 5–6 with acetic acid to optimize the reductive amination rate .
What precautions are necessary when scaling up synthesis?
Basic Research Question
- Exotherm Management : Add reagents slowly under cooling (0°C) to control exothermic reactions, especially during nitroso reductions .
- Safety Protocols : Use fume hoods and explosion-proof equipment when handling volatile solvents (e.g., dichloromethane) .
How can researchers validate the absence of diastereomeric impurities?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
